Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate
Description
Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that features a benzo[d][1,3]dioxole moiety
Properties
IUPAC Name |
methyl 4-[[2-[[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-27-20(26)12-2-5-14(6-3-12)22-19(25)18(24)21-9-8-15(23)13-4-7-16-17(10-13)29-11-28-16/h2-7,10,15,23H,8-9,11H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTFZBZCAUHJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps. One common approach begins with the preparation of the benzo[d][1,3]dioxole intermediate, which is then subjected to further functionalization to introduce the hydroxypropyl and amino groups. The final step involves the esterification of the benzoate moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone, while reduction of a nitro group would yield an amine .
Scientific Research Applications
Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- **Benzo[d][1,3]dioxole derivatives
Biological Activity
Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate is a compound of interest due to its potential biological activities. This article explores various aspects of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes a benzo[d][1,3]dioxole moiety, an amine group, and an acetamido group. The molecular formula is with a molecular weight of approximately 398.41 g/mol.
Table 1: Structural Features of this compound)
| Feature | Description |
|---|---|
| Molecular Formula | C20H22N4O5 |
| Molecular Weight | 398.41 g/mol |
| Key Functional Groups | Amine, Acetamido, Dioxole |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the benzo[d][1,3]dioxole derivative followed by the introduction of the hydroxypropyl and acetamido functionalities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole structures. For instance, a related compound demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC50 values indicating effectiveness comparable to standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 16.19 |
| Compound B | HCT-116 | 17.16 |
| Methyl 4-(...) | TBD | TBD |
The proposed mechanism of action for methyl derivatives like this compound often involves the modulation of key signaling pathways related to apoptosis and cell proliferation. The presence of the dioxole ring may enhance interactions with cellular targets such as kinases or transcription factors involved in tumor growth regulation.
Case Studies
- In Vivo Studies : In a study examining the effects on tumor growth in mice models, compounds similar to methyl 4-(...) were shown to significantly reduce tumor size compared to control groups treated with saline or standard chemotherapy .
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases where they modulate neurotransmitter systems like GABAergic signaling .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis of this benzoate derivative likely involves multi-step reactions, including:
- Coupling reactions (e.g., amide bond formation) under controlled temperatures (e.g., 45–60°C) and inert atmospheres to prevent side reactions .
- Purification via column chromatography using solvent gradients (e.g., hexane/EtOH or ethyl acetate/hexane) to isolate intermediates and final products .
- Characterization using NMR and mass spectrometry to confirm structural integrity .
Optimization Tips:
- Adjust stoichiometric ratios (e.g., 1.0–1.5 equiv. of reactants) to drive coupling efficiency .
- Use anhydrous solvents (e.g., THF or DCM) and catalysts (e.g., triethylamine) to enhance reaction kinetics .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) during characterization?
Methodological Answer:
Discrepancies in NMR data often arise from:
- Solvent effects : For example, DMSO- induces downfield shifts for hydroxyl protons compared to CDCl .
- Concentration-dependent aggregation : Dilute samples or use deuterated solvents with low viscosity to minimize line broadening .
Validation Strategies:
- Cross-reference with computational tools (e.g., density functional theory (DFT)-predicted shifts) .
- Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic regions .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- NMR/ NMR : Assign proton and carbon environments (e.g., ester carbonyl at ~170 ppm, aromatic protons at 6.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] or [M+Na]) with <5 ppm error .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced: What strategies are effective in troubleshooting low yields during the coupling of the benzoate ester moiety?
Methodological Answer:
Low yields in coupling steps may result from:
- Steric hindrance : Use activating groups (e.g., Boc-protected amines) to improve reactivity .
- Suboptimal catalysts : Replace traditional bases (e.g., triethylamine) with DMAP or HOBt for enhanced acylation .
Experimental Design Adjustments:
- Screen reaction temperatures (e.g., 0°C to room temperature) to balance kinetics and side reactions .
- Monitor intermediates via TLC or in-situ IR spectroscopy to identify incomplete conversions .
Basic: How can researchers evaluate the hydrolytic stability of the ester group under physiological conditions?
Methodological Answer:
- pH-dependent hydrolysis assays : Incubate the compound in buffers (pH 2–8) at 37°C and quantify degradation via HPLC .
- Kinetic analysis : Calculate half-life () using first-order kinetics and identify degradation products via LC-MS .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace benzo[d][1,3]dioxol-5-yl with phenyl or pyridyl groups) and assess bioactivity .
- Enzyme inhibition assays : Test against targets (e.g., kinases, proteases) using fluorescence polarization or SPR-based binding studies .
Data Interpretation:
- Use molecular docking to correlate substituent effects with binding affinity .
- Address contradictory bioactivity data by verifying assay conditions (e.g., cell permeability, serum interference) .
Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Solvent selection : Replace volatile solvents (e.g., DCM) with safer alternatives (e.g., THF) for large-scale reactions .
- Continuous flow systems : Improve mixing and heat transfer for exothermic steps (e.g., coupling reactions) .
Advanced: How can researchers address discrepancies between computational predictions and experimental solubility data?
Methodological Answer:
- Solubility parameter calculations : Compare Hansen solubility parameters (δ) with experimental solubility in co-solvent systems .
- Crystallography : Identify polymorphic forms or hydrate/solvate formation impacting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
